molecular formula C8H15NO3 B1346363 Propan-2-yl morpholine-4-carboxylate CAS No. 6298-77-7

Propan-2-yl morpholine-4-carboxylate

Cat. No.: B1346363
CAS No.: 6298-77-7
M. Wt: 173.21 g/mol
InChI Key: MEDWVADLUJVVPN-UHFFFAOYSA-N
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Description

Propan-2-yl morpholine-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active molecules and approved therapeutics . Researchers value morpholine-containing compounds for their versatile applications in developing potential therapeutic agents. Morpholine derivatives are extensively investigated for their role as key synthetic intermediates and active scaffolds in various research areas . The morpholine ring is a common structural feature in molecules studied for their interaction with enzymes and receptors . In a research context, compounds featuring the morpholine motif have been designed and synthesized as inhibitors for a range of enzymes, including acetylcholinesterase (AChE), human neutrophil elastase, and kynurenine-3-monooxygenase (KMO) . Furthermore, the morpholine ring is a critical component in the synthesis of novel analgesics, such as analogs of potent synthetic opiates like dextromoramide, where it contributes to the molecule's binding affinity and selectivity toward opioid receptors (ORs) . The specific physicochemical properties of this compound make it a valuable intermediate for researchers working on the synthesis and optimization of new chemical entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(2)12-8(10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWVADLUJVVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978865
Record name Propan-2-yl morpholine-4-carboxylate
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-77-7
Record name NSC42404
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propan-2-yl morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Ester Functional Group

The ester component of the carbamate (B1207046) linkage is the most reactive site on the molecule for many common organic transformations. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This leads to a class of reactions known as nucleophilic acyl substitution.

Hydrolysis is the cleavage of the ester bond by reaction with water, which can be significantly accelerated by the presence of an acid or a base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. byjus.com A water molecule, acting as a nucleophile, can then attack the activated carbonyl carbon. This forms a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) yield the unstable morpholine-4-carbamic acid, which readily decarboxylates to produce morpholine (B109124) and carbon dioxide. byjus.com

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step. masterorganicchemistry.com This generates a tetrahedral alkoxide intermediate. The intermediate then collapses, expelling the isopropoxide anion (a better leaving group than the amide-like nitrogen), to form a carboxylate intermediate, which upon acidic workup would decarboxylate to yield morpholine. masterorganicchemistry.comresearchgate.net The rate of alkaline hydrolysis of carbamates has been found to be first order with respect to both the ester and the hydroxyl ion concentration. researchgate.net

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For Propan-2-yl morpholine-4-carboxylate, this would involve replacing the isopropoxy group with a different alkoxy group. This reaction can also be catalyzed by either acid or base. rsc.org

The mechanism is analogous to hydrolysis, but with an alcohol acting as the nucleophile instead of water. rsc.org In a base-catalyzed process, an alkoxide ion attacks the carbonyl carbon. In an acid-catalyzed process, the alcohol attacks the protonated carbonyl. In either case, a tetrahedral intermediate is formed, which then collapses to release isopropanol and form the new carbamate ester. researchgate.net The reaction is typically performed with a large excess of the new alcohol to drive the equilibrium toward the desired product. Studies on similar carbamate systems have shown that less polar alcohols can promote faster reaction rates. rsc.org

Relative Reactivity of Carbonyl Compounds Towards Nucleophilic Acyl Substitution
Compound TypeRelative ReactivityLeaving Group
Acid ChlorideHighestCl⁻
Acid AnhydrideHighRCOO⁻
Ester / CarbamateModerateRO⁻
AmideLowR₂N⁻
CarboxylateLowest (Unreactive)O²⁻

For this compound, other strong nucleophiles can displace the isopropoxide group. For example, reaction with an amine (aminolysis) would lead to the formation of a urea (B33335) derivative.

Reactivity of the Morpholine Ring System

The morpholine ring itself possesses two heteroatoms, nitrogen and oxygen, whose reactivity must be considered.

In a simple N-alkylated morpholine, the nitrogen atom is a secondary amine and acts as a nucleophile and a base. However, in this compound, the nitrogen atom is part of a carbamate functional group. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group.

This resonance significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to a typical amine. Consequently, it does not readily undergo common amine reactions like alkylation or further acylation (amidation) under standard conditions. google.com While methods for the N-alkylation of carbamates exist, they often require specific and forcing conditions, such as the use of strong bases like cesium carbonate in the presence of an alkyl halide. researchgate.netepa.gov

The oxygen atom within the morpholine ring is part of an ether linkage. Ethers are known for their general lack of reactivity and are stable to most bases, nucleophiles, and mild acids. wikipedia.org The C-O bonds of the morpholine ring are therefore quite robust. Cleavage of these ether bonds requires harsh conditions, such as treatment with strong acids like hydrobromic acid or hydroiodic acid at elevated temperatures. wikipedia.org Under such conditions, the reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by a halide ion. wikipedia.org Due to this inherent stability, the ether linkage of the morpholine ring is not expected to react under the conditions typically used to modify the ester functional group.

General Stability of the Morpholine Ether Linkage
ConditionStabilityNotes
Aqueous Base (e.g., NaOH)HighEthers are generally unreactive towards bases.
Mild Aqueous Acid (e.g., dilute HCl)HighProtonation may occur, but cleavage requires stronger conditions.
Strong Protic Acids (e.g., HBr, HI) with HeatLowAcid-catalyzed cleavage can occur to open the ring. wikipedia.org
Organometallic Reagents (e.g., R-Li)HighGenerally unreactive, though cleavage is possible with certain reagents. wikipedia.org

Conformational Analysis and Ring Flexibility Effects on Reactivity

The reactivity of this compound is intrinsically linked to the conformational preferences of its six-membered morpholine ring. Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.netnih.gov Theoretical calculations and spectroscopic studies have established that the chair conformer is significantly lower in energy than skew-boat conformers. researchgate.net

In the case of this compound, the nitrogen atom is part of a carbamate group. This substitution influences the conformational equilibrium and the ring's flexibility. The morpholine ring can exist in two primary chair conformations, which interconvert via a ring-flipping process. These conformers are distinguished by the orientation of the substituents on the nitrogen and oxygen atoms, which can be either axial or equatorial. nih.gov

Studies on the parent morpholine molecule show a preference for the N-H equatorial conformer (Chair-Eq) over the N-H axial conformer (Chair-Ax), with the equatorial conformer being more stable. nih.gov The introduction of the bulky propan-2-yl carboxylate group at the nitrogen atom is expected to further stabilize the conformation where this group occupies the less sterically hindered equatorial position. This steric preference significantly reduces the ring's flexibility compared to unsubstituted morpholine.

The conformational rigidity imposed by the equatorial N-carboxylate group has a direct impact on the molecule's reactivity.

Nucleophilicity of Nitrogen: The nitrogen lone pair's orientation is fixed, affecting its availability for nucleophilic attack. The delocalization of the lone pair into the adjacent carbonyl group of the carbamate significantly reduces its nucleophilicity compared to a typical secondary amine.

Accessibility for Reactions: The fixed chair conformation determines the steric environment around the ring's atoms. Reagents approaching the ring will encounter different levels of steric hindrance depending on whether they approach from an axial or equatorial trajectory. This can lead to stereoselective reactions at other positions on the ring. cdnsciencepub.com

The preference for a specific conformation can be influenced by the solvent environment. In aqueous solutions, the contribution from axial conformers of morpholine is known to increase, which could potentially alter the reactivity profile of its derivatives in polar, protic media. researchgate.net

ConformerRelative StabilityKey Structural FeatureImpact on Reactivity
Equatorial-ChairMore Stable (Preferred)Bulky carboxylate group is in the equatorial position, minimizing steric strain.Reduced ring flexibility; fixed orientation of N-lone pair affects nucleophilicity.
Axial-ChairLess StableBulky carboxylate group is in the axial position, leading to steric hindrance.Higher energy state; less populated under normal conditions.
Skew-BoatLeast StableHigh torsional and steric strain.Generally considered a transition state for ring inversion rather than a stable conformer.

Oxidation and Reduction Reactions of this compound

The this compound molecule possesses several sites susceptible to oxidation and reduction, primarily the morpholine nitrogen and the carboxylate group.

Oxidation Reactions: The tertiary amine within the morpholine ring, despite its reduced nucleophilicity, can be oxidized. The most common oxidation reaction would involve the nitrogen atom to form the corresponding N-oxide. This transformation typically requires strong oxidizing agents.

N-Oxide Formation: Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the morpholine nitrogen. The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule.

Reduction Reactions: The primary site for reduction in this compound is the carbamate functional group. The ester and amide-like character of the carbamate allows for its cleavage under reductive conditions.

Carbamate Reduction/Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbamate. This reaction typically cleaves the N-C(O) bond, leading to the formation of N-methylmorpholine after workup, or potentially cleaving the entire group to regenerate the morpholine secondary amine and produce propan-2-ol. The specific products would depend on the reaction conditions and the exact nature of the reducing agent.

Reaction TypeReagent(s)Functional Group TargetedPotential Product(s)
Oxidationm-CPBA, H₂O₂Morpholine NitrogenPropan-2-yl 4-oxidomorpholine-4-carboxylate
ReductionLiAlH₄CarbamateMorpholine, Propan-2-ol, Methanol

Stereochemical Considerations in Reactivity and Synthesis

Stereochemistry plays a critical role in the synthesis and reactivity of substituted morpholine derivatives. nih.gov While the parent this compound is achiral, the introduction of substituents on the morpholine ring (at positions 2, 3, 5, or 6) creates chiral centers, leading to stereoisomers.

Diastereoselectivity in Reactions: For a substituted chiral morpholine carboxylate, the existing stereocenters can direct the outcome of subsequent reactions.

Alkylation/Quaternization: The quaternization of the morpholine nitrogen can proceed with a specific stereochemical preference. Studies on substituted morpholines have shown that alkylating agents, such as deuteriomethyliodide, preferentially add to one face of the molecule (e.g., axial attack), leading to a major diastereomer. cdnsciencepub.com This selectivity is governed by the steric hindrance presented by the existing substituents on the ring in its preferred chair conformation.

Reactions at Adjacent Centers: The stereochemistry of a substituent at the C-2 position, for example, can influence the stereochemical outcome of reactions at the C-3 position by sterically blocking one face of the ring, thereby directing an incoming reagent to the opposite face.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For Propan-2-yl morpholine-4-carboxylate, ¹H and ¹³C NMR are the primary methods for structural confirmation.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Patterns, Integration)

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would reflect the number of protons in each environment.

The protons of the morpholine (B109124) ring are expected to appear as two multiplets in the approximate range of 3.4-3.7 ppm. The protons on the carbons adjacent to the nitrogen atom (H-2' and H-6') would likely be downfield due to the deshielding effect of the nitrogen, while the protons on the carbons adjacent to the oxygen atom (H-3' and H-5') would appear slightly more upfield.

The isopropyl group would present two distinct signals. The methine proton (-CH) would appear as a multiplet (specifically, a septet) further downfield, typically in the 4.8-5.0 ppm range, due to the deshielding effect of the adjacent oxygen atom. The six equivalent methyl protons (-CH₃) would appear as a doublet in the upfield region, around 1.2-1.3 ppm, coupled to the methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Isopropyl -CH₃ ~1.25 Doublet (d) 6H
Morpholine -CH₂-N- ~3.65 Triplet (t) 4H
Morpholine -CH₂-O- ~3.45 Triplet (t) 4H

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C NMR Spectral Analysis (Chemical Shifts, Multiplicity)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

The carbonyl carbon (C=O) of the carbamate (B1207046) group would be the most downfield signal, typically appearing in the 155-160 ppm region. The carbon of the isopropyl methine group (-CH) would be found around 68-70 ppm. The two equivalent carbons of the isopropyl methyl groups (-CH₃) would be located in the upfield region, around 22 ppm. The morpholine ring would show two signals: one for the two equivalent carbons adjacent to the nitrogen (~44 ppm) and another for the two equivalent carbons adjacent to the oxygen (~67 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isopropyl -CH₃ ~22
Morpholine -CH₂-N- ~44
Morpholine -CH₂-O- ~67
Isopropyl -CH- ~69

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the isopropyl methine proton and the isopropyl methyl protons. Similarly, correlations would be seen between the protons on adjacent carbons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals direct one-bond connections between protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the isopropyl methine proton would correlate with the signal for the isopropyl methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and piecing together the molecular fragments. For example, correlations would be expected between the isopropyl methine proton and the carbonyl carbon, as well as between the morpholine protons adjacent to the nitrogen and the carbonyl carbon, confirming the carbamate linkage.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₁₅NO₃), the expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm). This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: Expected HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass
C₈H₁₅NO₃ [M+H]⁺ 174.1125

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, often the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, several key fragmentation pathways could be predicted. A common fragmentation would be the loss of the isopropyl group as propene (C₃H₆, mass 42.05 Da) via a McLafferty-type rearrangement, or the loss of the isopropoxy radical. Another likely fragmentation would involve the cleavage of the carbamate bond, potentially leading to a morpholinium ion or fragments thereof. The morpholine ring itself could undergo ring-opening followed by further fragmentation. Analysis of these fragmentation pathways provides definitive evidence for the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups and structural features of this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by a combination of absorption bands arising from the morpholine ring, the carboxylate group, and the propan-2-yl moiety.

The vibrational modes of the morpholine ring are a prominent feature of the spectrum. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the morpholine ring typically appear in the region of 3100-2850 cm⁻¹. researchgate.net Specifically, asymmetric C-H stretching vibrations are expected around 3065 cm⁻¹, while symmetric C-H stretching vibrations are observed at lower wavenumbers. researchgate.net The C-O-C stretching vibration of the ether linkage within the morpholine ring gives rise to a strong absorption band, which is a characteristic feature for morpholine and its derivatives.

The carbonyl (C=O) group of the carbamate linkage is one of the most intense and easily identifiable absorptions in the IR spectrum. For carbamates, the C=O stretching vibration typically occurs in the range of 1740-1680 cm⁻¹. The exact position of this band is influenced by the electronic effects of the neighboring nitrogen atom and the ester oxygen.

The propan-2-yl group contributes its own characteristic vibrations. The C-H stretching of the isopropyl methyl groups will be present in the 2975-2950 cm⁻¹ region for asymmetric stretching and 2875-2865 cm⁻¹ for symmetric stretching. Additionally, C-H bending vibrations for the isopropyl group are expected around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Morpholine RingC-H Stretch (asymmetric)~3065Medium-Strong
Morpholine RingC-H Stretch (symmetric)3100-2850Medium-Strong
Morpholine RingC-O-C StretchStrongStrong
CarbamateC=O Stretch1740-1680Strong
CarbamateC-N Stretch1250-1180Medium
Propan-2-ylC-H Stretch (asymmetric)2975-2950Medium
Propan-2-ylC-H Stretch (symmetric)2875-2865Medium
Propan-2-ylC-H Bend1385-1365Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the carbamate chromophore.

Organic molecules containing carbonyl groups, such as the one in the carbamate linkage of this compound, typically exhibit two types of electronic transitions: the n → π* (n to pi-star) and π → π* (pi to pi-star) transitions. libretexts.org

The n → π* transition involves the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group. libretexts.org These transitions are generally of lower energy and, consequently, occur at longer wavelengths (λmax). For simple carbonyl compounds, the n → π* transition is often observed in the 270-300 nm region and is characteristically weak. masterorganicchemistry.com

The π → π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org This transition is of higher energy and therefore occurs at shorter wavelengths, typically below 200 nm for unconjugated carbonyl groups. libretexts.org These absorptions are generally much more intense than n → π* transitions.

For this compound, the key chromophore is the N-C=O group of the carbamate. The lone pair of electrons on the nitrogen atom can interact with the carbonyl group, influencing the energy of the electronic transitions. This interaction may cause a slight shift in the λmax compared to a simple ketone.

The UV absorption spectrum of the parent morpholine molecule shows a bimodal appearance with a long-wavelength onset at approximately 255 nm, which is assigned to a σ* ← n transition. rsc.org In this compound, the presence of the carbamate group will be the dominant factor in its UV-Vis spectrum.

The expected electronic transitions for this compound are summarized in the table below.

Transition Chromophore Expected λmax (nm) Molar Absorptivity (ε)
n → πCarbamate (C=O)270-300Low
π → πCarbamate (C=O)< 200High

It is important to note that the solvent can influence the position of these absorption maxima. Polar solvents can lead to shifts in the λmax due to differential solvation of the ground and excited states. researchgate.neteurjchem.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like Propan-2-yl morpholine-4-carboxylate. These methods allow for a detailed exploration of the molecule's electronic and geometric characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O (Carbonyl)~1.23
C-N (Carbamate)~1.36
O-C (Ester)~1.34
C-O (Morpholine)~1.43
C-C (Morpholine)~1.53
N-C (Morpholine)~1.47
**Bond Angles (°) **O=C-N~125
O=C-O~124
C-N-C (Morpholine)~112
C-O-C (Morpholine)~111

Note: These values are illustrative and based on typical parameters for related morpholine (B109124) and carbamate (B1207046) structures calculated using DFT methods. researchgate.netpnrjournal.com

Calculation of Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the morpholine ring, particularly the nitrogen and oxygen atoms, due to the presence of lone pair electrons. The LUMO is likely centered on the carbonyl group (C=O) of the carbamate moiety, which is the most electrophilic part of the molecule. The calculated HOMO-LUMO energy gap provides insight into the charge transfer possibilities within the molecule. nih.gov

Table 2: Predicted Frontier Orbital Energies and Related Parameters

ParameterPredicted Value (eV)
HOMO Energy -6.8
LUMO Energy -0.5
Energy Gap (ΔE) 6.3
Ionization Potential (I) 6.8
Electron Affinity (A) 0.5
Chemical Hardness (η) 3.15
Electronegativity (χ) 3.65

Note: These values are representative for a molecule of this type and are used to calculate various global reactivity descriptors. nih.govmdpi.com

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The ESP map displays regions of varying electron density.

On the ESP surface of this compound, the most negative potential (typically colored red) is expected to be concentrated around the carbonyl oxygen atom and the oxygen atom of the morpholine ring. These regions are electron-rich and represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen and oxygen atoms of the morpholine ring. These electron-deficient areas are susceptible to nucleophilic attack. researchgate.netresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the electron delocalization between filled donor NBOs and empty acceptor NBOs within a molecule. This analysis is crucial for quantifying intramolecular and intermolecular interactions that contribute to molecular stability. researchgate.net

Prediction of Spectroscopic Parameters (e.g., FT-IR, UV-Vis)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural confirmation. DFT methods are widely used to calculate vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis).

The predicted FT-IR spectrum of this compound would show characteristic vibrational modes. A strong absorption peak corresponding to the C=O stretching vibration of the carbamate group is expected in the range of 1700-1720 cm⁻¹. Other significant peaks would include C-N stretching vibrations, C-O-C stretching of the morpholine ring, and various C-H stretching and bending modes. researchgate.net

The theoretical UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), would predict the electronic transitions. For a molecule like this, transitions are likely to be of the n → π* type, involving the promotion of an electron from a non-bonding orbital (on N or O) to an antibonding π* orbital of the carbonyl group. youtube.com

Table 3: Predicted Major Vibrational Frequencies (FT-IR)

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H Stretching (Aliphatic)2950-3050
C=O Stretching (Carbamate)~1710
C-N Stretching1250-1350
C-O-C Asymmetric Stretching~1115

Note: Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and flexibility.

Computational Prediction of Reaction Pathways and Transition States

Currently, there is a lack of specific published research detailing the computational prediction of reaction pathways and transition states for this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, determining the energetics of intermediates and transition states, and predicting the feasibility of various chemical transformations, such studies appear not to have been conducted or publicly documented for this particular compound.

In principle, computational methods such as Density Functional Theory (DFT) could be employed to investigate the synthesis and potential reactions of this compound. For instance, the reaction pathway for its formation from morpholine and isopropyl chloroformate could be modeled to identify the key transition state and determine the activation energy. Such a study would provide valuable insights into the reaction kinetics and help optimize synthetic conditions.

Furthermore, computational analysis could predict the products of potential degradation pathways, such as hydrolysis of the carbamate functional group. By mapping the potential energy surface, researchers could identify the lowest energy pathways for such reactions, providing a theoretical understanding of the compound's stability.

Structure-Reactivity Relationship Studies via Computational Modeling

For this compound, computational modeling could be used to explore how substitutions on the morpholine ring or changes to the isopropyl group of the carbamate would influence its electronic structure and, consequently, its reactivity. For example, the introduction of electron-withdrawing or electron-donating groups could alter the electron density at the nitrogen and oxygen atoms of the carbamate, impacting its nucleophilicity and susceptibility to electrophilic attack.

Molecular electrostatic potential (MEP) maps could be generated to visualize the electron-rich and electron-poor regions of the molecule, providing qualitative predictions of its reactive sites. Additionally, quantitative descriptors such as frontier molecular orbital energies (HOMO and LUMO) could be calculated to assess its kinetic stability and reactivity towards other chemical species. While these computational tools are well-established, their specific application to establish structure-reactivity relationships for this compound has not been reported.

Non Biological Applications and Broader Chemical Relevance

Role as a Synthetic Intermediate or Building Block in Organic Chemistry

The morpholine (B109124) ring is a versatile scaffold widely used as a building block for the synthesis of a broad range of molecules, including therapeutic agents and agrochemicals. e3s-conferences.org Propan-2-yl morpholine-4-carboxylate serves as a protected form of morpholine, a common strategy in multi-step organic synthesis. The isopropyl carbamate (B1207046) group functions as a protecting group for the secondary amine of the morpholine ring, preventing its participation in undesired reactions while other parts of a larger molecule are being modified.

This protecting group can be removed under specific conditions to liberate the morpholine amine for further functionalization. The compound can be prepared through the reaction of morpholine with isopropyl chloroformate. The resulting structure is a stable, versatile intermediate. For example, similar morpholine derivatives are used in the synthesis of more complex heterocyclic systems, such as in the preparation of new 1,2,4-triazole (B32235) derivatives. researchgate.net The synthesis of various substituted morpholines is a significant area of research, with numerous methods developed for their preparation from precursors like 1,2-amino alcohols. chemrxiv.orgorganic-chemistry.org The study and utilization of intermediates like this compound are integral to these synthetic strategies, providing stable and reactive handles for constructing complex molecular architectures.

Catalytic Applications of Morpholine-Based Compounds (e.g., Organocatalysis)

Morpholine and its derivatives have found utility as catalysts and additives in various chemical reactions. e3s-conferences.org In the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, morpholine-based structures have been explored, particularly in enamine catalysis. frontiersin.org

Historically, morpholine-enamines were considered less reactive compared to their pyrrolidine-based counterparts. frontiersin.orgnih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidal shape of the nitrogen atom, which decreases the nucleophilicity of the resulting enamine. frontiersin.orgnih.gov However, recent research has led to the development of highly efficient morpholine-based organocatalysts. For instance, new β-morpholine amino acids have proven to be effective catalysts in the 1,4-addition reaction of aldehydes to nitroolefins, yielding products with excellent efficiency and stereoselectivity. frontiersin.org

Beyond organocatalysis, morpholine derivatives are also employed in polymer chemistry. A computational study on urethane (B1682113) formation demonstrated that morpholine can act as a catalyst in the reaction between phenyl isocyanate and butan-1-ol, a fundamental process in the synthesis of polyurethanes. nih.gov Amine catalysts are widely used in polyurethane production, and morpholine structures contribute to this important industrial process. nih.gov

Environmental Fate Modeling (e.g., Hydrolysis Pathways, Biodegradation)

Understanding the environmental fate of chemical compounds is crucial for assessing their ecological impact. Environmental fate modeling considers processes such as persistence in air, water, and soil, as well as degradation pathways. researchgate.net For this compound, its environmental degradation would likely begin with the hydrolysis of its ester and carbamate functionalities. The ester linkage is susceptible to cleavage in aqueous environments, yielding morpholine, isopropanol (B130326), and carbon dioxide.

The subsequent fate of the molecule is then determined by the biodegradation of morpholine. Morpholine, once considered resistant to degradation, is now known to be biodegradable by various microorganisms, particularly bacteria of the genus Mycobacterium. nih.govuni-pannon.huresearchgate.net These bacteria can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway involves the enzymatic cleavage of the morpholine ring. Studies have identified key intermediates in this process, demonstrating a breakdown pathway that mitigates environmental persistence. nih.gov

Table 1: Key Intermediates in the Biodegradation Pathway of Morpholine

Intermediate Compound Role in Pathway
2-(2-aminoethoxy)acetate Primary intermediate after initial ring cleavage. nih.gov
Glycolate A further breakdown product. nih.gov

This biodegradability is significant, as it suggests that releases of morpholine-containing compounds into well-managed biological wastewater treatment systems can be effectively remediated. nih.gov

Application in Materials Science (e.g., Polymer Chemistry, if relevant to structure)

The structural features of morpholine derivatives make them relevant to materials science. e3s-conferences.org They are incorporated into various materials to impart specific properties. In polymer chemistry, morpholine-based compounds can be used as curing agents, stabilizers, and cross-linking agents for resins, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org As mentioned previously, they also serve as catalysts in the production of polyurethanes. nih.gov

Another significant application in materials science is corrosion inhibition. chemicalbook.com Morpholine and its derivatives are effective corrosion inhibitors for various metals, including steel, copper, and zinc, particularly in steam boiler systems. nih.govchemicalbook.comnih.gov They function by neutralizing acidic components like carbon dioxide in steam and condensate, thereby maintaining a proper pH and protecting the integrity of industrial infrastructure. nih.govusda.gov The morpholine salt of polymeric maleamic acid has also been used in coating compositions for materials like paper and cloth. usda.gov

Table 2: Non-Biological Applications of Morpholine Derivatives in Materials Science and Industry

Application Area Specific Use
Polymer Chemistry Curing agents, stabilizers, cross-linking agents, polyurethane catalysts. e3s-conferences.orgnih.gov
Corrosion Inhibition pH adjustment and protection in steam boiler systems for metals. chemicalbook.comnih.govusda.gov
Rubber Industry Intermediates for vulcanization accelerators. chemicalbook.com
Solvents Used as solvents for resins, waxes, and dyes. nih.gov

Potential in Chemical Probe Development

Chemical probes are small molecules designed to interact with a specific target, such as a protein, to study its function in a biological system. nih.gov The development of these tools is a key aspect of chemical biology. The physicochemical properties of the morpholine ring make it an attractive component in the design of such probes.

A notable example is the development of a pro-fluorescent probe for detecting biological oxidants, where a morpholine moiety was incorporated into a coumarin-based structure. nih.gov In this case, the addition of the morpholine group served to enhance the probe's water solubility and stability, which are critical properties for its application in biological settings. nih.gov This demonstrates a key role for the morpholine scaffold: modulating the physical properties of a larger, more complex molecule to improve its function as a research tool.

Given this, a compound like this compound could serve as a foundational building block in the synthesis of more elaborate chemical probes. The carbamate linker could be part of a larger structure connecting the morpholine "solubilizing" group to a reporter or reactive group, showcasing the modular nature of probe design.

General Contribution to Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of important molecules in chemistry and biology. e3s-conferences.orgrsc.org Morpholine is recognized as a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in bioactive molecules and its ability to confer advantageous physicochemical and pharmacokinetic properties. nih.govresearchgate.net

The continuous research into the synthesis and reactivity of morpholine derivatives, including compounds like this compound, contributes significantly to the broader field of heterocyclic chemistry. researchgate.netresearchgate.net These studies lead to the discovery of novel synthetic methodologies, expand the library of available chemical building blocks, and deepen the understanding of structure-activity relationships. rsc.orgnih.gov The exploration of morpholine's role in areas from organocatalysis to materials science showcases the versatility of this heterocycle and drives innovation across multiple chemical disciplines. e3s-conferences.org

Table of Compounds Mentioned

Compound Name
This compound
Morpholine
Isopropyl chloroformate
Phenyl isocyanate
Butan-1-ol
Isopropanol
Carbon dioxide
2-(2-aminoethoxy)acetate
Glycolate
Ammonia
1,2,4-triazole
Polyurethane
Carbonic acid
Maleamic acid

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies for producing propan-2-yl morpholine-4-carboxylate is a primary research objective. Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene (B1210022). rsc.orgacs.org Future research should focus on greener alternatives that offer high yields and minimize waste.

One promising approach involves the direct synthesis from Boc-protected amines, which circumvents the need for toxic reagents and metal catalysts. rsc.orgnih.gov Another sustainable pathway utilizes carbon dioxide as a C1 source, reacting it with amines and alcohols. rsc.org This method is particularly attractive due to the abundance and low cost of CO2.

Synthetic ApproachKey AdvantagesPotential Challenges
From Boc-protected aminesAvoids hazardous reagents and metal catalysts. rsc.orgnih.govMay require specific reaction conditions for optimal yields.
From CO2, amines, and alcoholsUtilizes a renewable and inexpensive C1 source. rsc.orgReaction equilibrium and catalyst efficiency need to be optimized.

Further research could explore enzymatic or biocatalytic methods, which offer high selectivity and operate under mild conditions, further enhancing the sustainability of the synthesis.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely an open field of study. The morpholine (B109124) and carbamate moieties suggest a range of potential chemical transformations that have yet to be explored. The nitrogen atom of the morpholine ring, for instance, could undergo various alkylation, acylation, or oxidation reactions to yield a diverse library of new derivatives.

Furthermore, the carbamate group itself can participate in a variety of reactions. For example, it can be cleaved under specific conditions to regenerate the parent morpholine and isopropyl alcohol, a property that could be exploited in the design of protecting groups or prodrugs. The reactivity of the ester portion of the carbamate also warrants investigation, including hydrolysis, transesterification, and reduction. A deeper understanding of these reactivity profiles will be crucial for developing novel applications for this compound.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is essential for optimizing existing processes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, in the synthesis from CO2, mechanistic studies could clarify the role of the catalyst and the nature of the intermediates involved. nih.gov Kinetic studies, isotopic labeling, and in-situ spectroscopic analysis can provide valuable insights into the reaction pathways. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to predict transition states and reaction energies, complementing experimental findings. A detailed mechanistic understanding will enable the rational design of more efficient and selective synthetic routes.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound synthesis into continuous flow chemistry systems offers numerous advantages over traditional batch processing. nih.govbeilstein-journals.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous intermediates. acs.orgnih.govacs.org

Automated synthesis platforms, coupled with flow reactors, can be used to rapidly generate a library of derivatives of this compound by systematically varying the starting materials and reaction conditions. This approach would significantly accelerate the discovery of new compounds with desirable properties.

TechnologyKey Benefits
Flow ChemistryEnhanced safety, improved yields and purity, precise control over reaction parameters. acs.orgnih.govacs.org
Automated SynthesisRapid generation of compound libraries, high-throughput screening of reaction conditions.

High-Throughput Screening for Novel Chemical Applications

High-throughput screening (HTS) methodologies can be employed to rapidly assess the potential of this compound and its derivatives across a wide range of applications. By screening large libraries of these compounds against various biological targets or for specific chemical properties, new and unexpected applications can be identified. mdpi.comnih.gov

For example, HTS could be used to evaluate the biological activity of these compounds in areas such as medicinal chemistry, where carbamates are known to exhibit a wide range of therapeutic effects. researchgate.net Similarly, their properties as additives in materials science, such as in polymers or coatings, could be systematically investigated. The data generated from HTS campaigns can guide further research and development efforts, ultimately unlocking the practical value of this compound.

Q & A

Basic: How can researchers optimize the synthesis of Propan-2-yl morpholine-4-carboxylate to improve yield and purity?

Methodological Answer:
Synthesis typically involves esterification of morpholine-4-carboxylic acid with isopropyl alcohol under acidic or coupling conditions. Key considerations include:

  • Catalyst Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for ester formation .
  • Reaction Solvent : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or FT-IR (disappearance of carboxylic acid O-H stretch at 2500–3000 cm⁻¹) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for morpholine protons (δ 3.6–3.8 ppm, multiplet) and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet) .
    • ¹³C NMR : Carboxylate carbon at ~170 ppm, morpholine carbons at 45–70 ppm .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peak at m/z 216.1 (C₉H₁₇NO₃⁺) .

Advanced: How does the stereochemistry of morpholine derivatives influence their reactivity or biological activity?

Methodological Answer:

  • Stereochemical Impact : The morpholine ring’s chair conformation affects hydrogen bonding and steric interactions. For example, chiral tert-butyl (2S)-morpholine-4-carboxylate derivatives exhibit distinct enzyme-binding affinities compared to racemic mixtures .
  • Experimental Design : Synthesize enantiomers via chiral auxiliaries (e.g., (S)-proline) and compare activity in assays (e.g., enzyme inhibition). Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .

Advanced: What computational strategies are effective in predicting the pharmacological potential of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs (e.g., fenofibrate derivatives) to predict ADMET properties .

Advanced: How can researchers address discrepancies in purity analysis between HPLC and NMR data?

Methodological Answer:

  • HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase (flow rate: 1 mL/min). Detect impurities at 210 nm .
  • NMR Integration : Compare peak areas of target compound vs. impurities. For example, residual solvent peaks (e.g., DMSO at δ 2.5 ppm) may skew NMR purity .
  • Cross-Validation : Combine LC-MS to identify impurities (e.g., unreacted morpholine-4-carboxylic acid) and adjust purification protocols .

Advanced: What toxicological profiling strategies are recommended for this compound in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ determination).
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Class-Based Extrapolation : Compare toxicity data with structurally related esters (e.g., organophosphates) to predict hepatotoxicity or neurotoxicity risks .

Advanced: How can researchers design in vitro assays to evaluate the compound’s enzyme inhibition potential?

Methodological Answer:

  • Kinase Inhibition : Use a fluorescence-based assay (e.g., ADP-Glo™) with recombinant kinases (e.g., PI3K or MAPK). IC₅₀ values <10 µM suggest therapeutic potential .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM. Fit data to a sigmoidal model (GraphPad Prism) to calculate potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.